molecular formula C17H16BrClO4 B5204903 4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde

4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No.: B5204903
M. Wt: 399.7 g/mol
InChI Key: LBCGCCIPBMDEKF-UHFFFAOYSA-N
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Description

4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common method includes the reaction of 4-bromo-2-chlorophenol with 3-chloropropyl methoxybenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
  • 4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzene

Uniqueness

4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClO4/c1-21-17-9-12(11-20)3-5-16(17)23-8-2-7-22-15-6-4-13(18)10-14(15)19/h3-6,9-11H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCGCCIPBMDEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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